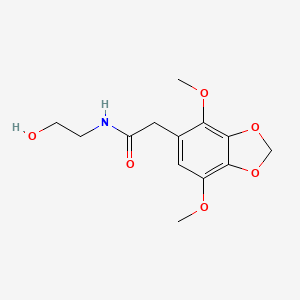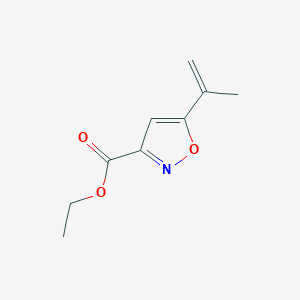![molecular formula C16H25F6N3O2 B11470986 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11470986.png)
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide, though quite a mouthful, is an intriguing compound. Let’s break it down:
Structure: It consists of a cyclohexane ring with a carboxamide group attached to it. The hexafluoroalkyl substituents add an interesting twist.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One approach involves the direct reaction of hexafluoroisopropanol (HFIP) with cyclohexanecarboxylic acid chloride, followed by amidation with morpholine-4-ethylamine.
Stepwise Synthesis: Another method starts with the preparation of hexafluoroisopropanol (HFIP) from hexafluoroacetone. HFIP then reacts with cyclohexanecarboxylic acid to form the intermediate, which is subsequently amidated with morpholine-4-ethylamine.
Industrial Scale: Large-scale production typically involves continuous-flow processes, ensuring efficiency and purity.
Chemical Reactions Analysis
Reactivity: This compound is stable due to the hexafluoroalkyl groups, but it can undergo various reactions
Common Reagents: Lewis acids (e.g., AlCl₃), nucleophiles (e.g., amines), and oxidants (e.g., H₂O₂).
Major Products: Amide derivatives, fluorinated alcohols, and related compounds.
Scientific Research Applications
Chemistry: Used as a solvent in peptide synthesis due to its high ionizing power.
Biology: Facilitates certain reactions in drug discovery and bioconjugation.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in materials science and lithography.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or cellular components.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its hexafluoroalkyl substituents set it apart.
Similar Compounds: Related compounds include hexafluoroacetone, hexafluoroisopropanol, and other fluorinated derivatives.
Properties
Molecular Formula |
C16H25F6N3O2 |
|---|---|
Molecular Weight |
405.38 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H25F6N3O2/c17-15(18,19)14(16(20,21)22,23-6-7-25-8-10-27-11-9-25)24-13(26)12-4-2-1-3-5-12/h12,23H,1-11H2,(H,24,26) |
InChI Key |
CNQFFFFNPJVQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11470912.png)
![7-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470915.png)
![2-amino-7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470923.png)
![2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11470929.png)

![2-Amino-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B11470947.png)
![Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate](/img/structure/B11470962.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11470965.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470969.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470972.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11470975.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470976.png)

